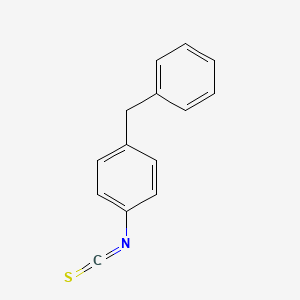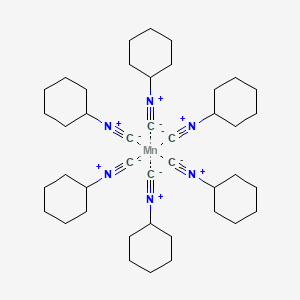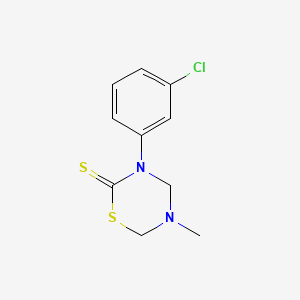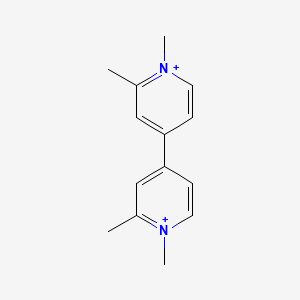![molecular formula C13H17NO2 B14688448 Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate CAS No. 33213-06-8](/img/structure/B14688448.png)
Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2,4-dimethyl-8-bicyclo[420]octa-1,3,5-trienyl)carbamate is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of a bicyclo[420]octa-1,3,5-triene core, which is a fused ring system with notable stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate typically involves the reaction of 2,4-dimethylbicyclo[4.2.0]octa-1,3,5-triene with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and selectivity. The final product is typically purified through techniques like column chromatography or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the ethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-triene: Shares the same bicyclic core but lacks the carbamate group, resulting in different chemical properties and reactivity.
2,4-Dimethylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure but without the ethyl carbamate group, leading to variations in its applications and biological activity.
The uniqueness of this compound lies in its combination of the bicyclic core and the ethyl carbamate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
33213-06-8 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)14-11-7-10-6-8(2)5-9(3)12(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15) |
Clave InChI |
NBRZMLKLXHCZFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1CC2=CC(=CC(=C12)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)




![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)


![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)


![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
